

Reproducibility of Smm-189 Findings: A Comparative Guide

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Compound of Interest

Compound Name: Smm-189

Cat. No.: B1681835

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Smm-189, a selective inverse agonist for the cannabinoid receptor 2 (CB2), has emerged as a compound of interest for its potential therapeutic applications in a variety of preclinical models, including neurodegenerative diseases and inflammatory conditions. This guide provides a comparative overview of the existing research on **Smm-189**, with a focus on its reported effects and the methodologies used to evaluate them. While direct, independent replication studies are not extensively available in the public domain, this document synthesizes findings from various studies to offer a comprehensive look at the current understanding of **Smm-189**'s activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of **Smm-189** across different assays and models.

Parameter	Receptor	Value	Assay System	Reference
Binding Affinity (K _i)	CB2	121.3 nmol/L	Radioligand binding assay	[1]
CB1	4778 nmol/L	Radioligand binding assay	[1]	
Functional Activity	CB2	~55% increase over baseline	ACTOne cell-based cAMP assay	[1]
Metabolic Stability	-	45.3% remaining at 90 min	Rat liver microsomal preparation	[1]
Plasma Protein Binding	-	99.37 ± 0.01% at 500 ng/mL	-	[1]
-	99.84 ± 0.02% at 2 µg/mL	-		
Aqueous Solubility	-	~185 µg/mL at pH 7.4	Miniaturized shake-flask method	

Table 1: Pharmacological and Biopharmaceutical Properties of **Smm-189**

Experimental Model	Key Finding with Smm-189 Treatment	Reference
LPS-stimulated primary human microglia	- Significantly increased expression of the M2 marker CD206. - Decreased secretion of the proinflammatory chemokine eotaxin.	
DSS-induced colitis in mice	- Attenuated clinical score and reversed colitis-associated pathogenesis. - Increased body weight and colon length. - Decreased percentage of Th17 cells, NKT cells, and neutrophils. - Increased expression of CB2 receptors and Protein Kinase A (PKA). - Induced myeloid-derived suppressor cells (MDSCs).	
Rat model of nigral synucleinopathy	- Reduced accumulation of phosphorylated alpha-synuclein. - Reduced intensity of proteinase K-insoluble alpha-synuclein. - Increased phagocytic activity of macrophages.	
Mouse model of mild traumatic brain injury (mTBI)	- Reversed abnormalities in brain oscillatory activity (increased coherence of θ and β oscillations, reduced CA1 sharp-wave ripple-evoked LFP activity in mPFC, and enhanced θ - γ phase-amplitude coupling).	

Table 2: In Vitro and In Vivo Effects of **Smm-189** in Disease Models

Experimental Protocols

Detailed methodologies are crucial for the assessment and potential replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of **Smm-189**.

Cannabinoid Receptor Binding Assays

- Objective: To determine the binding affinity (K_i) of **Smm-189** for CB1 and CB2 receptors.
- Method: Competitive radioligand binding assays were performed using cell membranes expressing either human CB1 or CB2 receptors. [3H]CP55,940 was used as the radioligand. The displacement of the radioligand by increasing concentrations of **Smm-189** was measured to calculate the K_i value.

cAMP Functional Assay

- Objective: To assess the functional activity of **Smm-189** as an inverse agonist at the CB2 receptor.
- Method: An ACTOne cell-based cAMP assay in HEK-CNG+CB2 cells was utilized. Inverse agonists at G α i-coupled receptors like CB2 lead to an increase in intracellular cAMP levels. The assay measures changes in cAMP-driven fluorescence in response to **Smm-189**, demonstrating its inverse agonist activity.

DSS-Induced Colitis Model

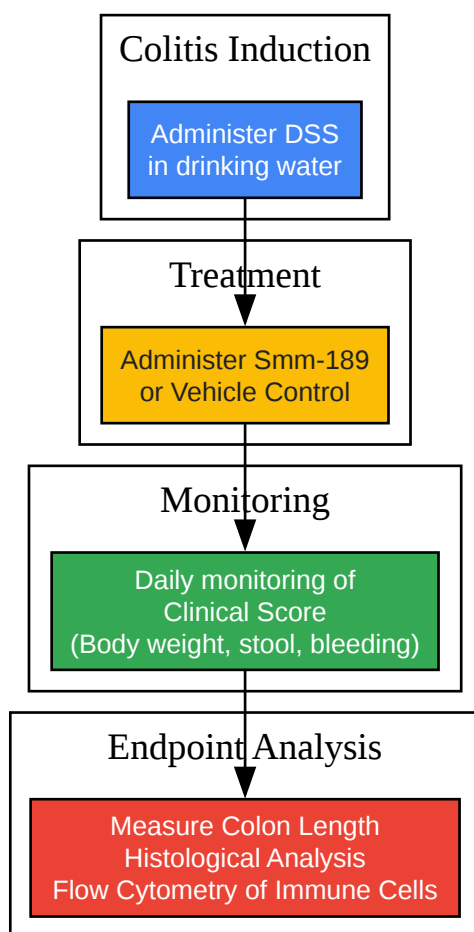
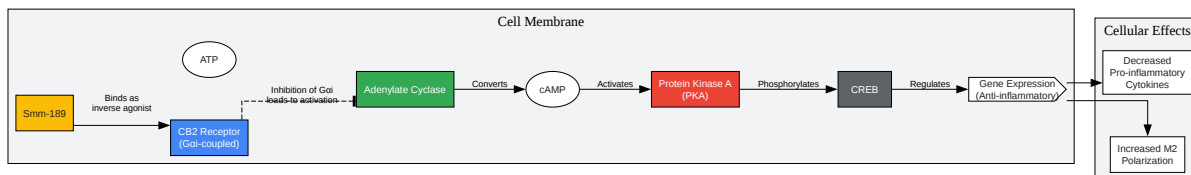
- Objective: To evaluate the in vivo efficacy of **Smm-189** in a model of inflammatory bowel disease.
- Method: Colitis was induced in mice by administering dextran sodium sulfate (DSS) in their drinking water. Mice were then treated with **Smm-189**. Disease activity was monitored by assessing clinical scores (including body weight loss, stool consistency, and rectal bleeding). At the end of the study, colon length was measured, and tissues were collected for histological analysis and flow cytometry to quantify immune cell populations (Th17, neutrophils, NKT cells, MDSCs).

Primary Human Microglia Culture and Stimulation

- Objective: To investigate the effect of **Smm-189** on microglial activation and polarization.
- Method: Primary human microglia were cultured and stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory M1 phenotype. The cells were then treated with **Smm-189**. The expression of cell surface markers, such as the M2 marker CD206, was analyzed by flow cytometry. The secretion of chemokines into the culture medium was measured using immunoassays.

Visualizations

Signaling Pathway of Smm-189 at the CB2 Receptor



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References

- 1. Preclinical evaluation of SMM-189, a cannabinoid receptor 2-specific inverse agonist - PMC [pmc.ncbi.nlm.nih.gov]
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